3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
The compound “3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Scientific Research Applications
Synthesis and Characterization
Compounds similar to the one mentioned have been synthesized and characterized through reactions involving aminopyrazole and various carbonyl compounds. For instance, Hassan et al. (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives after further reactions (Hassan et al., 2014). These syntheses are crucial for exploring the structural variations that impact biological activities.
Biological Activities
The biological evaluation of similar compounds has revealed significant findings. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their cytotoxic and anti-5-lipoxygenase activities, revealing structure-activity relationships that could guide the development of new therapeutic agents (Rahmouni et al., 2016). Similarly, Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity, identifying compounds with moderate to good activity against various bacterial strains (Panda et al., 2011).
Anticancer Activity
The anticancer potential of pyrazolopyridine derivatives has also been a significant focus. Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and assessed their antitumor activity, demonstrating the importance of structural features in determining efficacy against cancer cell lines (Abdellatif et al., 2014).
Future Directions
properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-8-10-16(11-9-14)12-24-22(28)18-13-23-21-19(20(18)27)15(2)25-26(21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWNNJZVSGDXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
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